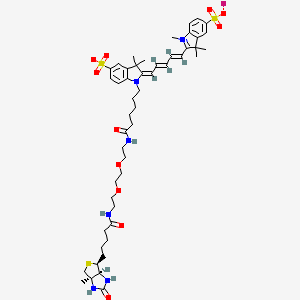
Sulfo-Cy5-PEG3-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy5-PEG3-biotin: is a water-soluble reagent that combines the far-red fluorescent dye sulfo-Cyanine5, a polyethylene glycol (PEG3) linker, and biotin. This compound is widely used in various scientific applications, particularly in the fields of biochemistry and molecular biology. The sulfo-Cyanine5 dye is known for its far-red fluorescence, which is valuable for imaging techniques due to its low background autofluorescence. The PEG3 linker provides flexibility and water solubility, while the biotin moiety allows for high-affinity binding to avidin, streptavidin, and neutravidin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy5-PEG3-biotin involves several steps:
Synthesis of Sulfo-Cyanine5 Dye: The sulfo-Cyanine5 dye is synthesized through a series of organic reactions, including condensation and cyclization reactions, to form the cyanine dye structure.
Attachment of PEG3 Linker: The PEG3 linker is attached to the sulfo-Cyanine5 dye through a nucleophilic substitution reaction, where the PEG3 moiety reacts with a reactive group on the dye.
Conjugation with Biotin: The final step involves the conjugation of the PEG3-linked sulfo-Cyanine5 dye with biotin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures, such as NMR and HPLC-MS, are employed to verify the structure and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfo-Cy5-PEG3-biotin can undergo various chemical reactions, including:
Oxidation and Reduction: The sulfo-Cyanine5 dye can undergo redox reactions, which may affect its fluorescence properties.
Substitution Reactions: The PEG3 linker can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin, streptavidin, and neutravidin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are often employed.
Substitution: Nucleophiles such as amines or thiols can react with the PEG3 linker under mild conditions.
Major Products:
Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the sulfo-Cyanine5 dye.
Substitution Products: Functionalized derivatives of this compound with additional reactive groups.
Conjugation Products: Complexes formed with avidin, streptavidin, or neutravidin.
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy5-PEG3-biotin has a wide range of applications in scientific research:
Imaging: Used for labeling biomolecules in techniques such as Western blotting, immunoassays, cytochemistry, histochemistry, and flow cytometry.
Affinity Measurements: Employed in measuring the affinity and dissociation constants of biotin-binding proteins like avidin and streptavidin.
Sensors: Utilized in the development of streptavidin-based sensors for detecting biotinylated molecules.
Bioconjugation: Facilitates the conjugation of biotinylated molecules to various targets, enhancing their detection and analysis.
Wirkmechanismus
The mechanism of action of Sulfo-Cy5-PEG3-biotin involves several key components:
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cy3-PEG3-biotin: Similar to Sulfo-Cy5-PEG3-biotin but with a sulfo-Cyanine3 dye, which emits in the green region of the spectrum.
Sulfo-Cy7-PEG3-biotin: Contains a sulfo-Cyanine7 dye, emitting in the near-infrared region.
Sulfo-Cy5-maleimide: A derivative of sulfo-Cyanine5 with a maleimide group for conjugation to thiol groups.
Uniqueness: this compound is unique due to its combination of far-red fluorescence, high-affinity biotin binding, and flexible PEG3 linker. This makes it particularly valuable for multicolor imaging and applications requiring strong biotin-avidin interactions .
Eigenschaften
Molekularformel |
C49H67KN6O11S3 |
|---|---|
Molekulargewicht |
1051.4 g/mol |
IUPAC-Name |
potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aR,6S,6aS)-3a-methyl-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1 |
InChI-Schlüssel |
NKRGECYUPRVPEE-NRSOTYDJSA-M |
Isomerische SMILES |
C[C@]12CS[C@H]([C@H]1NC(=O)N2)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


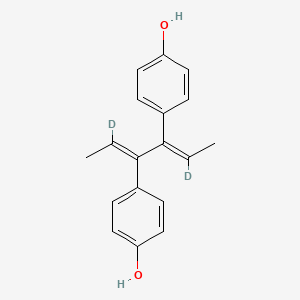
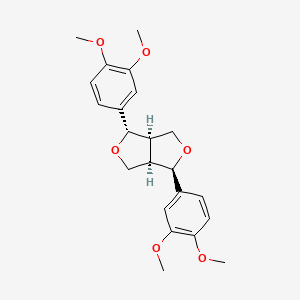


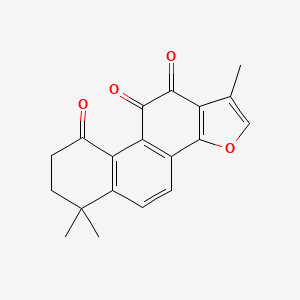
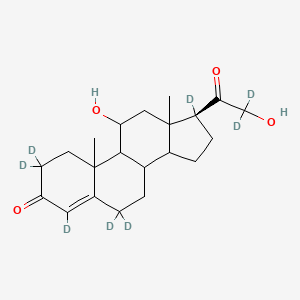
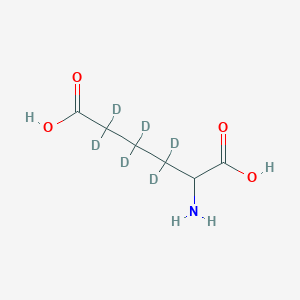
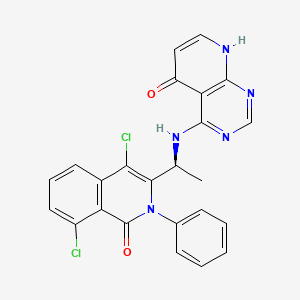
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
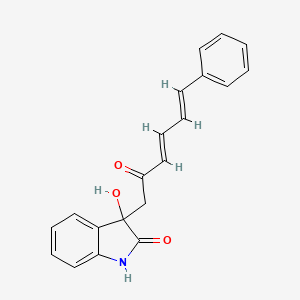
![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)

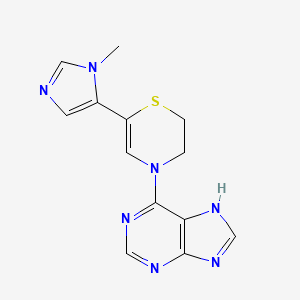
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
